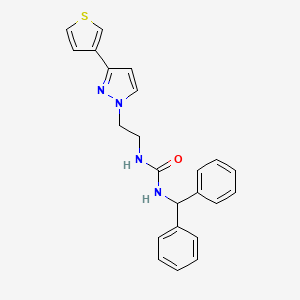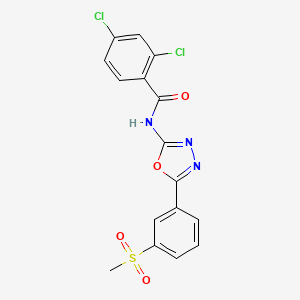amino}cyclobutan-1-ol CAS No. 2201615-34-9](/img/structure/B2377449.png)
2-{[4-(Dimethylamino)pyrimidin-2-yl](methyl)amino}cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(Dimethylamino)pyrimidin-2-yl](methyl)amino}cyclobutan-1-ol, also known as DMCM, is a compound that has been extensively studied for its potential as an anti-anxiety medication. DMCM is a member of the cyclobutane family and is structurally similar to benzodiazepines, a class of drugs commonly used to treat anxiety. However, unlike benzodiazepines, DMCM does not produce sedative effects and has a much lower risk of dependence.
Aplicaciones Científicas De Investigación
DNA Repair Mechanisms
Cyclobutane pyrimidine dimers (CPDs) are significant DNA photoproducts induced by UV radiation, leading to DNA damage. Photolyase enzymes repair this damage by using visible light to break the cyclobutane ring of the dimer, highlighting the critical role of similar compounds in understanding and enhancing DNA repair mechanisms (Sancar, 1994).
Photodynamic Therapy
Research on derivatives of carprofen, a non-steroidal anti-inflammatory drug, demonstrates their dual role in DNA photosensitization, inducing either damage or repair. This work underscores the potential of similar compounds in developing novel photodynamic therapy approaches (Trzcionka et al., 2007).
Development of Heterocyclic Compounds
The synthesis and characterization of pyrimidine-linked heterocyclic compounds, including their potential insecticidal and antibacterial properties, showcase the relevance of similar compounds in creating new chemical entities with potential biological activities (Deohate & Palaspagar, 2020).
Drug Resistance and Cancer Treatment
Inhibiting the ERCC1-XPF endonuclease activity, essential for repairing DNA lesions induced by UV radiation and certain chemotherapeutic agents, has been shown to sensitize cancer cells to these treatments. This highlights the importance of understanding and manipulating similar compounds in overcoming drug resistance in cancer therapy (Elmenoufy et al., 2020).
Mecanismo De Acción
Target of Action
Similar compounds have been found to targetTyrosine-protein kinase SYK . This enzyme plays a crucial role in many biological processes including cell growth and differentiation, cell cycle control, and cellular response to stress.
Biochemical Pathways
Given the potential target of this compound, it might affect pathways related to cell growth and differentiation, cell cycle control, and cellular response to stress .
Result of Action
If it acts as an inhibitor of the tyrosine-protein kinase syk, it could potentially lead to a decrease in cell growth and differentiation, alterations in cell cycle control, and changes in the cellular response to stress .
Propiedades
IUPAC Name |
2-[[4-(dimethylamino)pyrimidin-2-yl]-methylamino]cyclobutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-14(2)10-6-7-12-11(13-10)15(3)8-4-5-9(8)16/h6-9,16H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYYZKJUJGLSQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N(C)C2CCC2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(Dimethylamino)pyrimidin-2-yl](methyl)amino}cyclobutan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


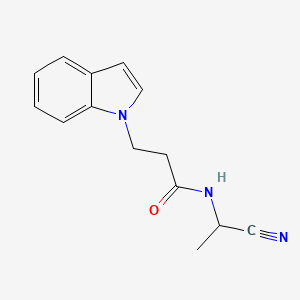
![6-Chloro-2-fluoro-3-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2377370.png)
![N~3~-allyl-N~1~-[3-({[(2,4-dimethylphenyl)amino]carbonyl}amino)phenyl]piperidine-1,3-dicarboxamide](/img/structure/B2377372.png)
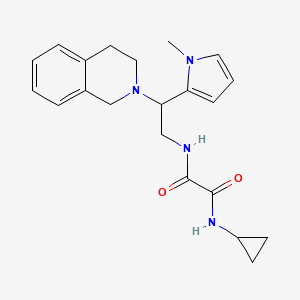
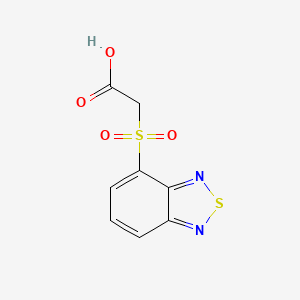
![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide](/img/structure/B2377379.png)
![4-Amino-N-[3-(dimethylamino)propyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2377380.png)
![2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2377382.png)
![1,3,8,10a-Tetrahydroxy-5a-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B2377384.png)
![Ethyl 2-(2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate](/img/structure/B2377385.png)
